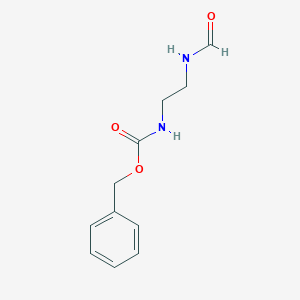
13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are complex branched alkanes. These compounds are characterized by their long carbon chains with multiple methyl and ethyl substituents. Such structures are often studied for their unique physical and chemical properties, which can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). For these specific compounds, the synthesis would involve multiple steps of alkylation and methylation to achieve the desired branching and chain length.
Industrial Production Methods
Industrial production of such complex alkanes often employs catalytic processes. Catalysts like zeolites or metal-organic frameworks (MOFs) can be used to facilitate the controlled addition of alkyl groups to the carbon chain. High-pressure and high-temperature conditions are typically required to drive these reactions to completion.
Chemical Reactions Analysis
Types of Reactions
These branched alkanes can undergo various chemical reactions, including:
Oxidation: Typically, oxidation of alkanes leads to the formation of alcohols, aldehydes, or carboxylic acids. due to the stability of branched alkanes, harsh conditions or strong oxidizing agents like potassium permanganate (KMnO4) are required.
Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions, such as hydrogenation in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine) using reagents like Cl2 or Br2 under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes with fewer branches
Substitution: Alkyl halides
Scientific Research Applications
Chemistry
In chemistry, these branched alkanes are studied for their unique structural properties and reactivity. They serve as model compounds for understanding the behavior of branched hydrocarbons in various chemical reactions.
Biology
In biological research, branched alkanes can be used as biomarkers for certain types of bacteria or plants. Their presence and concentration can provide insights into biological processes and environmental conditions.
Medicine
While not directly used as drugs, these compounds can be part of the study of drug delivery systems. Their hydrophobic nature makes them suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Industry
In the industrial sector, branched alkanes are used as lubricants and additives in fuels. Their branched structure provides better flow properties and stability at high temperatures, making them ideal for high-performance applications.
Mechanism of Action
The mechanism by which these compounds exert their effects depends on their application. In chemical reactions, their reactivity is influenced by the steric hindrance and electronic effects of the multiple alkyl groups. In biological systems, their hydrophobic nature allows them to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A branched alkane used as a standard for octane rating in fuels.
3-Ethyl-2,2-dimethylpentane: Another branched alkane with similar structural features.
Uniqueness
The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are unique due to their extensive branching and long carbon chains. This complexity provides them with distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to simpler branched alkanes.
Properties
Molecular Formula |
C93H192 |
|---|---|
Molecular Weight |
1310.5 g/mol |
IUPAC Name |
13-ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane |
InChI |
InChI=1S/C32H66.C31H64.C30H62/c1-12-32(11,23-14-17-28(7)19-21-31(10)26(4)5)24-22-29(8)16-13-15-27(6)18-20-30(9)25(2)3;1-11-31(10,23-14-19-27(6)16-12-15-25(2)3)24-22-29(8)18-13-17-28(7)20-21-30(9)26(4)5;1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-31H,12-24H2,1-11H3;25-30H,11-24H2,1-10H3;25-29H,10-24H2,1-9H3 |
InChI Key |
PWPYWYZLSKDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C.CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCC(C)C(C)C.CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCCC(C)CCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)

![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)



![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)



